molecular formula C23H26N6O2 B5585026 6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine

6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine

Cat. No. B5585026
M. Wt: 418.5 g/mol
InChI Key: MKRGTKZQBPBZFV-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of similar compounds involves multi-step chemical processes, starting from basic heterocyclic frameworks to which various substituents are added through reactions such as Friedel-Crafts acylation, Michael addition, and nucleophilic substitution. The synthesis of pyridazine derivatives, for example, can be achieved through reactions involving active methylene compounds and hydrazine hydrates, leading to complex molecules with desired pharmacological activities (Abdallah, Salaheldin, & Radwan, 2007).

Molecular Structure Analysis Structural analysis of compounds within this category, as determined by X-ray diffraction and molecular orbital calculations, reveals critical features such as the orientation of phenyl rings, delocalization of nitrogen lone pairs, and the inclination of substituents which significantly influence the compound's reactivity and interaction with biological targets. The limited inclination of ortho-substituted phenyl rings and the orientation of piperidine-like groups are crucial for the molecule's functional behavior (Georges et al., 1989).

Chemical Reactions and Properties These compounds undergo various chemical reactions, including hydrolysis in both acidic and alkaline environments, showing instability of certain groups like the imide group. The reactions are influenced by factors such as pH, temperature, and the presence of catalyzing agents, demonstrating specific acid- and base-catalyzed reactions as well as spontaneous water-catalyzed decomposition (Muszalska, 2004).

Mechanism of Action

Palbociclib acts as an inhibitor against cyclin-dependent kinase 4 & 6 . It suppresses Cdk4/6-dependent cellular Rb phosphorylation . This mechanism of action is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Safety and Hazards

Palbociclib is labeled with the GHS08 and GHS09 pictograms, indicating that it is harmful to health and the environment . The hazard statements associated with Palbociclib include H341, H361f, H373, and H411 . Precautionary measures include avoiding release to the environment and seeking specific advice before handling the product .

Future Directions

The future directions for the use of Palbociclib and similar compounds could involve their development as neuroprotective and anti-neuroinflammatory agents . These compounds have shown promising results in inhibiting nitric oxide and tumor necrosis factor-α production in LPS-stimulated human microglia cells .

properties

IUPAC Name

2-(4-methoxyphenyl)-1-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2/c1-17-3-8-20(24-16-17)25-21-9-10-22(27-26-21)28-11-13-29(14-12-28)23(30)15-18-4-6-19(31-2)7-5-18/h3-10,16H,11-15H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRGTKZQBPBZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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